molecular formula C7H6BrNO2 B016694 3-Nitrobenzyl bromide CAS No. 3958-57-4

3-Nitrobenzyl bromide

Cat. No.: B016694
CAS No.: 3958-57-4
M. Wt: 216.03 g/mol
InChI Key: LNWXALCHPJANMJ-UHFFFAOYSA-N
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Description

3-Nitrobenzyl bromide is an organic compound with the molecular formula C7H6BrNO2. It is a derivative of benzyl bromide, where the benzene ring is substituted with a nitro group at the third position. This compound is known for its reactivity and is widely used in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Nitrobenzyl bromide can be synthesized through the bromination of 3-nitrotoluene. The process typically involves the use of bromine or bromine-containing reagents such as N-bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) under specific conditions . The reaction is often carried out in the presence of a solvent like carbon tetrachloride or chloroform, and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) to facilitate the bromination process.

Industrial Production Methods: In industrial settings, the production of this compound may involve the irradiation of a reaction mixture containing 3-nitrotoluene, bromine, and bromic acid with visible light. This method ensures a high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 3-Nitrobenzyl bromide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride in hydrochloric acid.

    Oxidation: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used under mild to moderate conditions.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid are typical reagents.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide may be used.

Major Products Formed:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Reduction: 3-Aminobenzyl bromide.

    Oxidation: Higher oxidation state compounds of the nitro group.

Scientific Research Applications

3-Nitrobenzyl bromide is utilized in various scientific research fields:

Comparison with Similar Compounds

  • 2-Nitrobenzyl bromide
  • 4-Nitrobenzyl bromide
  • 3-Methoxybenzyl bromide
  • 4-Bromobenzyl bromide
  • 4-Methylbenzyl bromide

Comparison: 3-Nitrobenzyl bromide is unique due to the position of the nitro group on the benzene ring, which influences its reactivity and the types of reactions it undergoes. For example, 2-nitrobenzyl bromide and 4-nitrobenzyl bromide have different reactivity patterns due to the electronic effects of the nitro group at different positions. The presence of other substituents, such as methoxy or methyl groups, also alters the chemical behavior and applications of these compounds .

Properties

IUPAC Name

1-(bromomethyl)-3-nitrobenzene
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InChI

InChI=1S/C7H6BrNO2/c8-5-6-2-1-3-7(4-6)9(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LNWXALCHPJANMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CBr
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
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DSSTOX Substance ID

DTXSID4063246
Record name Benzene, 1-(bromomethyl)-3-nitro-
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Molecular Weight

216.03 g/mol
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Physical Description

Light yellow crystalline powder; [Alfa Aesar MSDS]
Record name 3-Nitrobenzyl bromide
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CAS No.

3958-57-4
Record name 3-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-nitro-
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Record name 3-Nitrobenzyl bromide
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Record name Benzene, 1-(bromomethyl)-3-nitro-
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Record name α-bromo-3-nitrotoluene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 3-Nitrobenzyl bromide in the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl) acetic Acid? []

A1: In the synthesis of (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid, this compound serves as the starting material. [] It undergoes a condensation reaction with thioglycolic acid, followed by oxidation using hydrogen peroxide in the presence of sodium tungstate. This process ultimately yields the desired (4-Methoxy-3-nitrobenzylsulfonyl)acetic acid.

Q3: Can you elaborate on the use of this compound in the context of purine synthesis mentioned in the second paper? []

A3: The second research paper describes a synthetic route to various alkylated xanthines, including the naturally occurring purine, paraxanthine. [] While this compound is not directly involved in the synthesis of paraxanthine itself, a derivative, 4-(methoxymethoxy)-3-nitrobenzyl bromide, is employed to introduce a specific side chain. This highlights the versatility of this compound as a building block in organic synthesis, particularly for creating structurally diverse purine analogs.

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